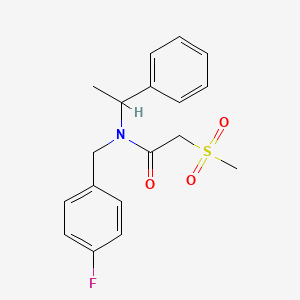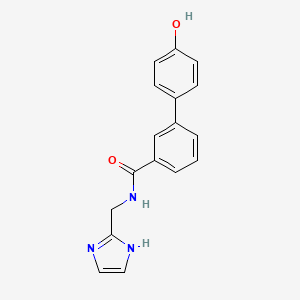![molecular formula C13H17ClN2O5S B5902791 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CES involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. By inhibiting CAIX, CES suppresses the growth and proliferation of cancer cells and induces apoptosis. CES also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CES has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CES in lab experiments is its potent anti-cancer activity. It has been shown to inhibit the growth and proliferation of various types of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using CES in lab experiments is its potential toxicity. Studies have shown that CES can cause liver damage and renal toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to CES that can be explored. One potential direction is to further investigate its potential applications in cancer therapy. Studies can be conducted to determine the efficacy and safety of CES in preclinical and clinical trials. Another potential direction is to explore its potential applications in the treatment of neurological disorders. Studies can be conducted to determine the optimal dosage and duration of treatment in animal models of neurological disorders. Finally, studies can be conducted to investigate the potential side effects and toxicity of CES in humans to determine its safety for clinical use.
Métodos De Síntesis
The synthesis of CES has been reported in various studies using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine, followed by the reaction with dioxane-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain CES in high yield and purity.
Aplicaciones Científicas De Investigación
CES has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CES is in the field of cancer research. Studies have shown that CES exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CES has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that CES exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c14-10-1-3-11(4-2-10)22(18,19)16-6-5-15-13(17)12-9-20-7-8-21-12/h1-4,12,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODKRNBPHHUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)

![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)